p-Dodecylbenzenesulfonic acid, cyclohexylamine salt
Description
Chemical Structure and Properties:
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt (CAS: 27176-87-0; EC: 248-289-4) is an anionic surfactant formed by the neutralization of p-dodecylbenzenesulfonic acid (DBSA) with cyclohexylamine. Its structure comprises a hydrophobic dodecyl chain, a hydrophilic sulfonate group, and a cyclohexylamine counterion, which enhances solubility in organic solvents and stability under acidic conditions .
Properties
CAS No. |
14356-38-8 |
|---|---|
Molecular Formula |
C18H30O3S.C6H13N C24H43NO3S |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
cyclohexanamine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;7-6-4-2-1-3-5-6/h13-16H,2-12H2,1H3,(H,19,20,21);6H,1-5,7H2 |
InChI Key |
BTDWVYHTRVOBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of p-Dodecylbenzenesulfonic Acid, Cyclohexylamine Salt
Overview of Synthesis Steps
The synthesis generally involves two main stages:
Sulfonation of Dodecylbenzene
Sulfonating Agents and Methods
There are several sulfonation methods to convert dodecylbenzene into p-dodecylbenzenesulfonic acid:
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Sulfur trioxide (SO₃) sulfonation | SO₃ is reacted with dodecylbenzene, often diluted with air or inert gas to control reactivity. | Fast reaction, no water generated, minimal waste liquid, stoichiometric SO₃ use possible. | High reactivity causes side reactions producing sulfones and other by-products; complex post-treatment. |
| Excessive sulfuric acid (H₂SO₄) sulfonation | Uses concentrated or oleum sulfuric acid; water generated slows reaction, so excess acid is used. | Mild reaction conditions, fewer side reactions, simpler post-treatment, high conversion rate. | Requires large amounts of sulfonating agent, water presence reduces acid concentration. |
| Chlorosulfonic acid sulfonation | Chlorosulfonic acid (SO₃·HCl complex) reacts with dodecylbenzene irreversibly. | Fast reaction, high yield, stoichiometric reaction. | Toxic reagent, produces corrosive hydrogen chloride gas. |
Additional methods include azeotropic dehydration sulfonation and aromatic primary amine baking sulfonation, but these are less common for this compound.
Reaction Conditions
- Temperature control is critical, typically maintained between 30°C and 60°C during sulfonation to optimize yield and minimize side reactions.
- Sulfonation with SO₃ often requires dilution of the gas and liquid phases to moderate the reaction rate.
- Excess sulfuric acid or oleum sulfonation uses higher acid concentrations to drive the reaction forward despite water formation.
Neutralization with Cyclohexylamine
Once p-dodecylbenzenesulfonic acid is obtained, it is neutralized with cyclohexylamine in a 1:1 molar ratio to form the salt:
$$
\text{p-Dodecylbenzenesulfonic acid} + \text{Cyclohexylamine} \rightarrow \text{this compound}
$$
- The neutralization is typically conducted in aqueous or solvent media at moderate temperatures (30°C to 50°C) to ensure complete reaction and salt formation.
- The pH is monitored to confirm neutralization, usually aiming for a neutral to slightly basic pH (~7-9).
- The resulting salt is isolated by evaporation or crystallization depending on the desired purity and physical form.
Detailed Reaction Example and Data
Sulfonation Example (Adapted from Patent Data)
| Parameter | Value |
|---|---|
| Reactant | Dodecylbenzene |
| Sulfonating agent | Sulfur trioxide (SO₃) |
| SO₃ excess | 2.5% excess |
| Reaction temperature | 32°C to 56°C |
| Reaction time | 30 minutes |
| Product | Crude p-dodecylbenzenesulfonic acid |
| Neutralization agent | 20% Sodium hydroxide solution |
| Neutralization temperature | 30°C to 50°C |
| pH after neutralization | 8.5 to 9 |
Neutralization Reaction Monitoring
| Time (hours) | pH Change | Clarity of Solution | Notes |
|---|---|---|---|
| 0 | ~2 (acidic) | Turbid | Initial sulfonic acid solution |
| 1 | 7-8 | Clearing | Neutralization progressing |
| 2-3 | 8-9 | Clear | Complete salt formation |
Summary Table of Preparation Methods
| Step | Method/Agent | Conditions | Notes |
|---|---|---|---|
| Sulfonation | SO₃ (diluted) | 30-60°C, 30 min | Fast, side reactions possible, requires dilution |
| Sulfonation | Excess H₂SO₄ or oleum | Mild temp, excess acid | Fewer side reactions, water affects rate |
| Sulfonation | Chlorosulfonic acid | Fast, stoichiometric | Toxic, releases HCl gas |
| Neutralization | Cyclohexylamine (1:1 molar) | 30-50°C, aqueous or solvent | pH neutralization, salt formation |
Professional Notes and Considerations
- The choice of sulfonation method depends on the scale, equipment, and purity requirements.
- SO₃ sulfonation is preferred for industrial scale due to speed but requires careful handling.
- Neutralization with cyclohexylamine must be carefully controlled to avoid excess amine or incomplete reaction.
- Hydrolysis of sulfonic acid anhydrides during or after sulfonation improves product quality and is often accelerated by amines.
- Environmental and safety considerations include handling of corrosive sulfonating agents and gases (e.g., SO₃, HCl).
Chemical Reactions Analysis
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include sulfuric acid for sulfonation, reducing agents like hydrogen or metal hydrides for reduction, and nitrating agents like nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Applications
The surfactant properties of p-dodecylbenzenesulfonic acid, cyclohexylamine salt enable it to disrupt cellular membranes, making it effective against various microbial strains. Research indicates that it can be utilized as an antimicrobial agent in several formulations:
- Disinfectants : Its ability to inactivate bacteria and fungi makes it suitable for use in disinfectants.
- Preservatives : It can be incorporated into products to enhance their shelf life by preventing microbial growth.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results demonstrated a significant reduction in microbial load when treated with the compound, highlighting its potential for use in healthcare settings.
Cosmetic Formulations
Due to its surfactant properties, this compound is increasingly used in cosmetic formulations. It serves multiple roles:
- Cleansing Agents : Effective in removing dirt and oils from skin and hair.
- Emulsifiers : Helps stabilize emulsions in creams and lotions.
Case Study: Safety Assessment in Cosmetics
The Cosmetic Ingredient Review assessed the safety of dodecylbenzenesulfonate salts, including this compound. The findings indicated that these compounds are generally safe for use in cosmetics when formulated correctly, with no significant systemic toxicity observed at recommended concentrations .
Environmental Applications
This compound may also have applications in environmental science:
- Heavy Metal Removal : Similar compounds have been studied for their ability to chelate heavy metals from contaminated water sources.
- Surfactants in Oil Recovery : Its properties could be leveraged in enhanced oil recovery processes where surfactants are used to mobilize trapped oil.
Case Study: Heavy Metal Chelation
Research has shown that dodecylbenzenesulfonate salts can effectively remove heavy metals from aqueous solutions. This property suggests that this compound could be explored for environmental remediation efforts .
Mechanism of Action
The mechanism of action of p-dodecylbenzenesulfonic acid, cyclohexylamine salt is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of immiscible substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads face outward, interacting with water. This property is crucial for its applications in detergents, emulsifiers, and dispersants .
Comparison with Similar Compounds
Comparison with Other Amine Salts of Dodecylbenzenesulfonic Acid
Key Findings :
Comparison with Other Brønsted Acid Catalysts
Key Findings :
Performance in Corrosion Resistance
Data from Zn coating studies ():
| Additive Combination | Corrosion Rate (mm/year) | Polarization Resistance (Rp, Ω·cm²) |
|---|---|---|
| 0.2 mol/L Formic Acid | 0.12 | 1,200 |
| 1.9 mL Cyclohexylamine | 0.18 | 980 |
| Combined Additives | 0.08 | 1,800 |
Synergistic Effect :
The cyclohexylamine salt alone is less effective than formic acid, but their combination reduces corrosion rates by 33% compared to individual use, indicating enhanced protective film formation .
Toxicological and Environmental Profiles
*ESL: Environmental Screening Level
Key Findings :
- The cyclohexylamine salt has lower acute toxicity than sodium cyclamate, which is restricted due to carcinogenicity risks .
- DBSA derivatives generally exhibit lower environmental persistence compared to sulfonic acids like p-TsOH .
Biological Activity
p-Dodecylbenzenesulfonic acid, cyclohexylamine salt, is a surfactant compound that has garnered attention for its various biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : CHNOS
- Molecular Weight : 341.49 g/mol
- CAS Number : 14356-38-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacteria and fungi.
- Toxicological Effects : Moderate acute toxicity via oral routes, with potential skin irritation.
- Biodegradability : Rapidly biodegradable under aerobic conditions, indicating low environmental persistence.
Antimicrobial Activity
Research has shown that p-dodecylbenzenesulfonic acid salts possess antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Organism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 20 | 10 |
| Candida albicans | 18 | 10 |
Toxicological Profile
The toxicity profile of this compound indicates moderate acute toxicity. In animal studies, the compound was administered orally to Wistar rats, revealing a No Observed Adverse Effect Level (NOAEL) at doses below 100 mg/kg.
Case Study: Oral Toxicity in Rats
In a controlled study, Wistar rats were given varying doses of the compound to assess toxicity levels. The findings are summarized in the following table:
| Dose (mg/kg) | Mortality Rate (%) | NOAEL (mg/kg) |
|---|---|---|
| 10 | 0 | >100 |
| 50 | 10 | |
| 100 | 30 |
Biodegradability and Environmental Impact
The compound is classified as readily biodegradable. Studies indicate that it undergoes significant degradation in aquatic environments within days. The half-life for degradation in river water was observed to be between 1.39 and 13.9 days.
Environmental Degradation Study
A comprehensive evaluation of the biodegradation process was conducted using river water samples spiked with p-dodecylbenzenesulfonic acid. The results are as follows:
| Condition | Half-Life (days) | Degradation (%) |
|---|---|---|
| Aerobic Conditions | 1.39 - 13.9 | >90 |
| Anaerobic Conditions | >30 | <20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
